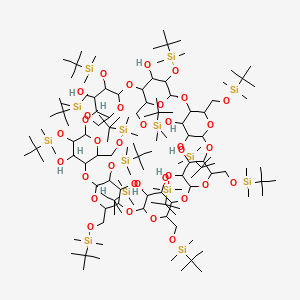

2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This particular derivative is used extensively in drug formulation to improve the delivery efficiency of poorly soluble drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin involves the reaction of native cyclodextrin with tert-butyldimethylsilyl chloride in the presence of bases such as barium oxide, pyridine, or imidazole . The reaction typically proceeds smoothly, resulting in the selective silylation of the hydroxyl groups at positions 2 and 6 of the cyclodextrin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of column chromatography is common to separate the desired product from any oversilylated or undersilylated byproducts .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin primarily undergoes substitution reactions. The silyl groups can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like alkyl halides in the presence of a base.

Oxidation and Reduction: These reactions are less common for this compound due to the stability of the silyl groups.

Major Products: The major products formed from these reactions depend on the substituents introduced. For instance, replacing the silyl groups with alkyl groups can yield various alkylated cyclodextrin derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin has a wide range of applications in scientific research:

Chemistry: Used as a chiral selector in gas chromatography for the separation of enantiomers.

Biology: Enhances the solubility and stability of hydrophobic drugs, making it valuable in drug delivery systems.

Medicine: Improves the bioavailability of poorly soluble drugs, aiding in the development of more effective pharmaceutical formulations.

Industry: Utilized in the production of nanomaterials and as a building block for constructing nanodevices.

Wirkmechanismus

The primary mechanism by which 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic drug molecules, enhancing their solubility and stability . This encapsulation also protects the drug molecules from degradation, improving their bioavailability.

Vergleich Mit ähnlichen Verbindungen

- Hexakis(6-O-tert-butyldimethylsilyl)-α-cyclodextrin

- Octakis(6-O-tert-butyldimethylsilyl)-γ-cyclodextrin

Comparison: While all these compounds share the ability to form inclusion complexes, 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is unique in its specific modification at the 2 and 6 positions, which provides a balance between solubility enhancement and stability . This makes it particularly effective in drug delivery applications compared to its α- and γ-cyclodextrin counterparts .

Eigenschaften

Molekularformel |

C126H266O35Si14 |

|---|---|

Molekulargewicht |

2734.6 g/mol |

IUPAC-Name |

37,39,41,43,45,47,49-heptakis[[tert-butyl(dimethyl)silyl]oxy]-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |

InChI |

InChI=1S/C126H266O35Si14/c1-113(2,3)162(43,44)134-71-78-92-85(127)99(155-169(57,58)120(22,23)24)106(141-78)149-93-79(72-135-163(45,46)114(4,5)6)143-108(101(86(93)128)157-171(61,62)122(28,29)30)151-95-81(74-137-165(49,50)116(10,11)12)145-110(103(88(95)130)159-173(65,66)124(34,35)36)153-97-83(76-139-167(53,54)118(16,17)18)147-112(105(90(97)132)161-175(69,70)126(40,41)42)154-98-84(77-140-168(55,56)119(19,20)21)146-111(104(91(98)133)160-174(67,68)125(37,38)39)152-96-82(75-138-166(51,52)117(13,14)15)144-109(102(89(96)131)158-172(63,64)123(31,32)33)150-94-80(73-136-164(47,48)115(7,8)9)142-107(148-92)100(87(94)129)156-170(59,60)121(25,26)27/h78-112,127-133H,71-77H2,1-70H3 |

InChI-Schlüssel |

SABJSIUBEUMCIC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O[Si](C)(C)C(C)(C)C)OC4C(OC(C(C4O)O[Si](C)(C)C(C)(C)C)OC5C(OC(C(C5O)O[Si](C)(C)C(C)(C)C)OC6C(OC(C(C6O)O[Si](C)(C)C(C)(C)C)OC7C(OC(C(C7O)O[Si](C)(C)C(C)(C)C)OC8C(OC(O2)C(C8O)O[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)

![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)